Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1159978-85-4
VCID: VC2964269
InChI: InChI=1S/C13H9ClF3NO3/c1-2-20-12(19)9-10(7-3-5-8(14)6-4-7)18-21-11(9)13(15,16)17/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C(F)(F)F
Molecular Formula: C13H9ClF3NO3
Molecular Weight: 319.66 g/mol

Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate

CAS No.: 1159978-85-4

Cat. No.: VC2964269

Molecular Formula: C13H9ClF3NO3

Molecular Weight: 319.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate - 1159978-85-4

Specification

CAS No. 1159978-85-4
Molecular Formula C13H9ClF3NO3
Molecular Weight 319.66 g/mol
IUPAC Name ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
Standard InChI InChI=1S/C13H9ClF3NO3/c1-2-20-12(19)9-10(7-3-5-8(14)6-4-7)18-21-11(9)13(15,16)17/h3-6H,2H2,1H3
Standard InChI Key ZJZDIOAYNLCGRK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C(F)(F)F
Canonical SMILES CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C(F)(F)F

Introduction

Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate is a synthetic organic compound belonging to the isoxazole class. It is characterized by its molecular formula, C13H9ClF3NO3, and molecular weight of 319.66 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features, which include a chlorophenyl and trifluoromethyl group attached to an isoxazole ring.

Synthesis and Preparation

The synthesis of Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate typically involves a series of organic reactions. While specific synthesis details for this compound are not widely documented, general methods for synthesizing isoxazole derivatives often involve the condensation of suitable aldehydes with hydroxylamine followed by cyclization reactions .

Synthesis Steps Overview

  • Starting Materials: The synthesis may begin with 4-chlorobenzaldehyde and trifluoroacetic anhydride to introduce the trifluoromethyl group.

  • Isoxazole Formation: The aldehyde is then reacted with hydroxylamine to form an oxime, which undergoes cyclization to form the isoxazole ring.

  • Esterification: The carboxylic acid group on the isoxazole ring is esterified with ethanol to form the ethyl ester.

Applications and Research Findings

Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate is primarily of interest in chemical research due to its unique structural features. The compound can serve as a precursor for further chemical modifications or as a model compound for studying the properties of isoxazole derivatives.

Potential Applications

  • Pharmaceutical Research: Isoxazole derivatives are explored for their potential biological activities, including antimicrobial and antiparasitic effects .

  • Organic Synthesis: The compound can be used as a building block in organic synthesis to introduce chlorophenyl and trifluoromethyl functionalities into target molecules.

Availability and Commercial Sources

Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate is available from commercial suppliers such as Merck (Sigma-Aldrich) under product codes like JRD0381 .

Commercial Availability Table

Product CodeSupplierDescription
JRD0381Sigma-AldrichEthyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate

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